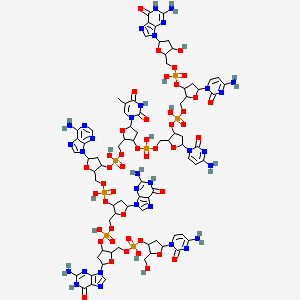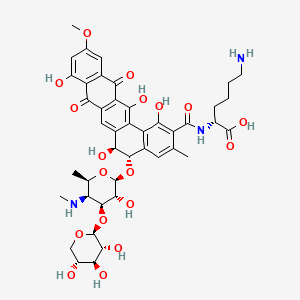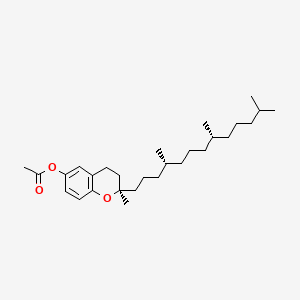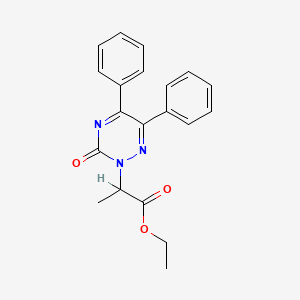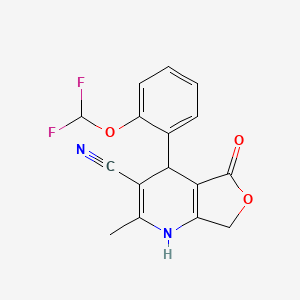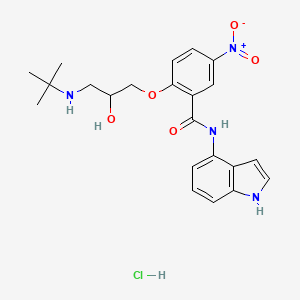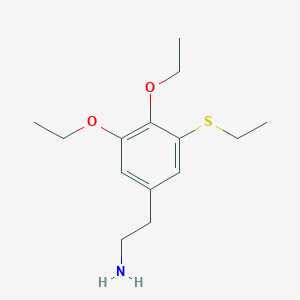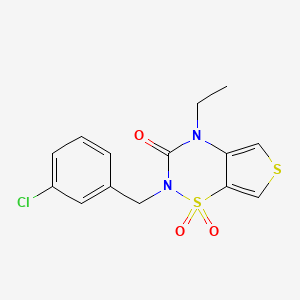
Phytyl oleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phytyl oleate is an ester compound formed from phytyl alcohol and oleic acid It is a naturally occurring compound found in various plant species
Preparation Methods
Synthetic Routes and Reaction Conditions: Phytyl oleate can be synthesized through esterification, where phytyl alcohol reacts with oleic acid in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 60°C to 80°C. Common catalysts used in this process include sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods: In an industrial setting, this compound is produced using a similar esterification process but on a larger scale. The reaction is carried out in large reactors with continuous stirring to ensure proper mixing of the reactants. The product is then purified through distillation or other separation techniques to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Phytyl oleate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form this compound hydroperoxides.
Reduction: It can be reduced to form phytyl alcohol and oleic acid.
Substitution: this compound can undergo substitution reactions where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: this compound hydroperoxides.
Reduction: Phytyl alcohol and oleic acid.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Phytyl oleate has several applications in scientific research:
Chemistry: It is used as a model compound to study esterification and hydrolysis reactions.
Biology: this compound is studied for its role in plant metabolism and its potential as a bioactive compound.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: this compound is used in the formulation of cosmetics and personal care products due to its emollient properties.
Mechanism of Action
Phytyl oleate exerts its effects through various molecular targets and pathways. It is believed to interact with cell membranes, enhancing their fluidity and stability. Additionally, this compound may act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage. The exact molecular mechanisms are still under investigation, but its role in modulating lipid metabolism and signaling pathways is of particular interest.
Comparison with Similar Compounds
Phytyl oleate can be compared with other similar compounds such as:
- Phytyl linolenate
- Phytyl stearate
- Phytyl docosanoate
- Steryl esters like β-sitosteryl oleate
Uniqueness: this compound is unique due to its specific combination of phytyl alcohol and oleic acid, which imparts distinct physical and chemical properties. Its emollient and antioxidant properties make it particularly valuable in cosmetic and pharmaceutical applications.
Properties
CAS No. |
57840-35-4 |
|---|---|
Molecular Formula |
C38H72O2 |
Molecular Weight |
561.0 g/mol |
IUPAC Name |
[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C38H72O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-31-38(39)40-33-32-37(6)30-24-29-36(5)28-23-27-35(4)26-22-25-34(2)3/h14-15,32,34-36H,7-13,16-31,33H2,1-6H3/b15-14-,37-32+/t35-,36-/m1/s1 |
InChI Key |
APQYNMFMLJBOIW-FCKJVWLQSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC/C=C(\C)/CCC[C@H](C)CCC[C@H](C)CCCC(C)C |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC=C(C)CCCC(C)CCCC(C)CCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


